Cas no 220860-50-4 (N-benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide)

N-benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1,5-Naphthyridine-3-carboxamide, 6-ethoxy-1,4-dihydro-4-oxo-N-(phenylmethyl)-
- 13BME2F602
- N-benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide
- N-benzyl-6-ethoxy-4-oxo-1H-1,5-naphthyridine-3-carboxamide
- Tox21_300208
- Q27251503
- Z2301656869
- N-benzyl-6-ethoxy4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide
- CP-457920
- CP-457
- UNII-13BME2F602
-
- MDL: MFCD31592757
- インチ: 1S/C18H17N3O3/c1-2-24-15-9-8-14-16(21-15)17(22)13(11-19-14)18(23)20-10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,19,22)(H,20,23)
- InChIKey: DGFVZQGXKQCQGK-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=CC2=C(C(C(C(NCC3C=CC=CC=3)=O)=CN2)=O)N=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 500
- トポロジー分子極性表面積: 80.3
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 色と性状: Solid powder
N-benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
N-benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-257245-0.1g |
N-benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide |
220860-50-4 | 95% | 0.1g |
$1238.0 | 2024-06-18 | |
1PlusChem | 1P01C4EE-100mg |
CP 457920 |
220860-50-4 | 95% | 100mg |
$1592.00 | 2023-12-18 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T31057-50mg |
CP-457920 |
220860-50-4 | 50mg |
¥ 13800 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T31057-5 mg |
CP-457920 |
220860-50-4 | 5mg |
¥7000.00 | 2023-04-01 | ||
Enamine | EN300-257245-0.05g |
N-benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide |
220860-50-4 | 95% | 0.05g |
$1028.0 | 2024-06-18 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T31057-5mg |
CP-457920 |
220860-50-4 | 5mg |
¥ 7000 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T31057-100mg |
CP-457920 |
220860-50-4 | 100mg |
¥ 17500 | 2023-09-07 | ||
1PlusChem | 1P01C4EE-50mg |
CP 457920 |
220860-50-4 | 95% | 50mg |
$1333.00 | 2023-12-18 |
N-benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide 関連文献
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
N-benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamideに関する追加情報
Professional Introduction to N-benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide (CAS No. 220860-50-4)
N-benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 220860-50-4, belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its N-benzyl and 6-ethoxy substituents, contribute to its unique chemical properties and biological interactions.
The naphthyridine core of N-benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide is a heterocyclic aromatic system that has been extensively studied for its pharmacological relevance. Naphthyridines are a subclass of quinolone analogs and have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The presence of the 4-oxo group and the amide functionality at the 3-position further enhances the compound's potential as a bioactive molecule.
In recent years, there has been a surge in research focusing on developing novel derivatives of naphthyridine to overcome resistance mechanisms and improve therapeutic efficacy. The compound N-benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide has been investigated for its potential role in modulating various biological pathways. Specifically, studies have highlighted its interaction with enzymes and receptors involved in cell proliferation and apoptosis.
The 6-ethoxy substituent in the molecule plays a crucial role in modulating its pharmacokinetic properties. Ethoxy groups are often incorporated into drug molecules to enhance solubility and improve oral bioavailability. This feature makes N-benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide a promising candidate for further development as an oral therapeutic agent.
Moreover, the N-benzyl group contributes to the compound's stability and lipophilicity, which are critical factors in drug design. Benzyl groups are frequently used in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability. The combination of these structural elements in N-benzyl-6-ethoxy-4 oxo -1 , 4 -dihydro -1 , 5 -naph thyrid ine -3 -carboxamide suggests a multifaceted approach to drug development.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like N-benzyl -6 eth oxy -4 ox o -1 , 4 -dihydro -1 , 5 -naph thy rid ine -3 carboxamide with greater accuracy. Molecular docking studies have revealed that this compound interacts with several key targets relevant to cancer therapy. These interactions include inhibition of kinases and other enzymes involved in tumor growth and metastasis.
The amide functionality at the 3-position of the naphthyridine ring is another critical feature that influences the compound's biological activity. Amides are known to participate in hydrogen bonding interactions, which can enhance binding affinity to biological targets. This property makes N-benzyl -6 eth oxy -4 ox o -1 , 4 -dihydro -1 , 5 -naph thy rid ine -3 carboxamide a versatile scaffold for designing molecules with specific biological effects.
In clinical settings, the potential applications of N-benzyl -6 eth oxy -4 ox o -1 , 4 dihydro -1 , 5 naph thy rid ine -3 carboxamide are being explored in preclinical studies. These studies aim to evaluate its efficacy and safety profile in animal models before human trials can commence. The compound's ability to modulate key signaling pathways associated with cancer has positioned it as a candidate for further investigation in oncology research.
The synthesis of N-benzyl -6 eth oxy -4 ox o -1 , 4 dihydro -1 , 5 naph thy rid ine -3 carboxamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity of the final product. These methodologies include palladium-catalyzed cross-coupling reactions and enzymatic transformations, which are essential for constructing complex heterocyclic structures.
The pharmacological profile of N-benzyl -6 eth oxy -4 ox o _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _, as revealed by preclinical studies, suggests its potential as an anti-cancer agent. The compound demonstrates inhibitory activity against several kinases that are overexpressed in tumor cells. This selective targeting could lead to fewer side effects compared to conventional chemotherapeutic agents.
In addition to its anti-cancer properties, N-benzyl 6 eth oxy 4 ox o_ _ _, _, _, _, _, _, _, _,_,_,_ also exhibits anti-inflammatory effects. Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. By modulating inflammatory pathways, this compound may offer therapeutic benefits beyond oncology applications.
The development of novel drug candidates like N-benzyl_6 eth oxy_ __,_,_ requires interdisciplinary collaboration between chemists, biologists, and clinicians. Computational modeling plays a crucial role in predicting drug-likeness and optimizing molecular properties for better pharmacological outcomes. The integration of machine learning algorithms has further enhanced our ability to design compounds with desired biological activities.
The future prospects for N-benzyl_6 eth oxy_ __,_,_ remain promising as ongoing research continues to uncover new therapeutic applications. Clinical trials are expected to provide valuable insights into its efficacy and safety profile in human patients. If successful, this compound could represent a significant advancement in the treatment of various diseases.
220860-50-4 (N-benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide) 関連製品
- 1805527-75-6(Ethyl 3-bromo-4-cyano-5-mercaptobenzoate)
- 1807216-05-2(Methyl 2-bromomethyl-5-cyano-4-(difluoromethoxy)benzoate)
- 299419-16-2(N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide)
- 2172569-76-3(1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonyl fluoride)
- 1798411-84-3((2E)-3-phenyl-1-[4-(1,3-thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-yl]prop-2-en-1-one)
- 2171183-30-3((2R)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-(methylsulfanyl)butanoic acid)
- 6081-87-4(2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide)
- 2228130-68-3(2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid)
- 1157775-40-0(1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid)
- 1247711-84-7(1-Cyclobutylbenzimidazol-2-amine)




